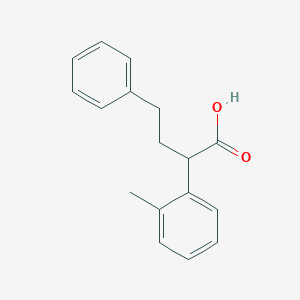

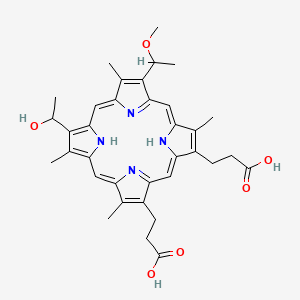

![molecular formula C14H27NO5 B12308707 Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate](/img/structure/B12308707.png)

Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

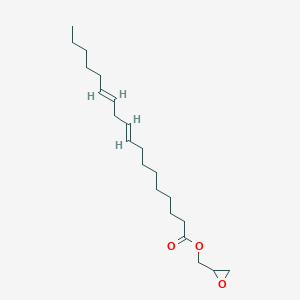

El éster terc-butílico de N-Boc-5-hidroxi-L-norvalina es un compuesto químico con la fórmula molecular C14H27NO5. Es un derivado de la norvalina, un aminoácido, y se utiliza comúnmente en la síntesis orgánica y la investigación farmacéutica. El compuesto se caracteriza por la presencia de un grupo protector terc-butoxicarbonilo (Boc), que se utiliza para proteger el grupo amino durante las reacciones químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del éster terc-butílico de N-Boc-5-hidroxi-L-norvalina generalmente implica la protección del grupo amino de la 5-hidroxi-L-norvalina utilizando di-terc-butil dicarbonato (Boc2O) en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del grupo Boc. La N-Boc-5-hidroxi-L-norvalina resultante se esterifica entonces con alcohol terc-butílico en presencia de un catalizador ácido para formar el producto final .

Métodos de producción industrial

La producción industrial del éster terc-butílico de N-Boc-5-hidroxi-L-norvalina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

El éster terc-butílico de N-Boc-5-hidroxi-L-norvalina experimenta varias reacciones químicas, incluyendo:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.

Reducción: El grupo éster se puede reducir a un alcohol.

Sustitución: El grupo Boc se puede sustituir por otros grupos protectores o grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.

Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores comúnmente utilizados.

Sustitución: El grupo Boc se puede eliminar utilizando ácido trifluoroacético (TFA) en condiciones ácidas.

Principales productos formados

Oxidación: Formación de derivados de 5-ceto-L-norvalina.

Reducción: Formación de derivados de alcohol 5-hidroxi-L-norvalina.

Sustitución: Formación de 5-hidroxi-L-norvalina desprotegida.

Aplicaciones Científicas De Investigación

El éster terc-butílico de N-Boc-5-hidroxi-L-norvalina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas y péptidos.

Biología: Se estudia su papel en la inhibición enzimática y la modificación de proteínas.

Medicina: Se investiga su posible efecto terapéutico en el tratamiento de enfermedades como el cáncer y los trastornos metabólicos.

Industria: Utilizado en la producción de productos farmacéuticos y productos químicos finos.

Mecanismo De Acción

El mecanismo de acción del éster terc-butílico de N-Boc-5-hidroxi-L-norvalina implica su interacción con objetivos moleculares y vías específicas. El grupo Boc protege el grupo amino, permitiendo reacciones selectivas en otros sitios funcionales. El grupo hidroxilo puede participar en enlaces de hidrógeno y otras interacciones, influyendo en la reactividad y la actividad biológica del compuesto. El grupo éster se puede hidrolizar para liberar la 5-hidroxi-L-norvalina activa, que luego puede interactuar con enzimas y receptores .

Comparación Con Compuestos Similares

Compuestos similares

N-Boc-5-hidroxi-L-norvalina: Carece del grupo éster terc-butílico, lo que lo hace menos lipofílico.

N-Boc-L-norvalina: Carece del grupo hidroxilo, lo que reduce su potencial de enlace de hidrógeno.

5-hidroxi-L-norvalina: Carece de los grupos Boc y éster terc-butílico, lo que lo hace más reactivo pero menos estable.

Singularidad

El éster terc-butílico de N-Boc-5-hidroxi-L-norvalina es único debido a la presencia tanto del grupo protector Boc como del grupo éster terc-butílico. Esta combinación proporciona una mayor estabilidad y lipofilia, lo que lo convierte en un valioso intermedio en la síntesis orgánica y la investigación farmacéutica .

Propiedades

IUPAC Name |

tert-butyl 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)10(8-7-9-16)15-12(18)20-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVPHMFKKFOZSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCO)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

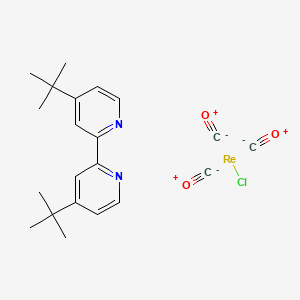

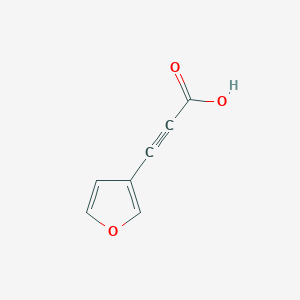

![5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12308634.png)

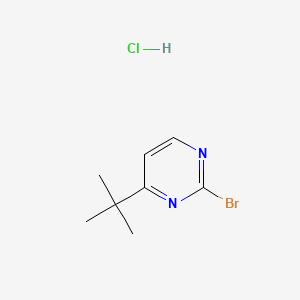

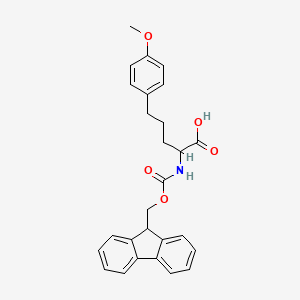

![15-Ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol](/img/structure/B12308645.png)

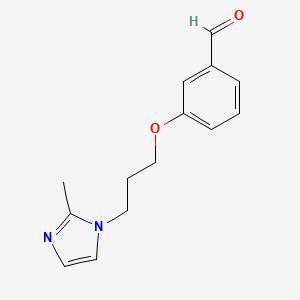

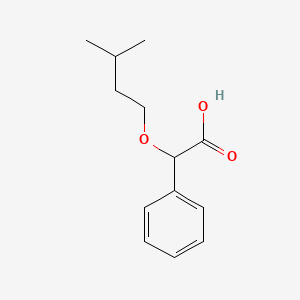

![[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12308680.png)

![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide](/img/structure/B12308687.png)

![2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol](/img/structure/B12308717.png)